Blm-IN-1 is classified as a small molecule inhibitor derived from the modification of quinazolinone derivatives, which have shown promise in inhibiting Bloom's syndrome helicase. The synthesis of Blm-IN-1 involves the design and evaluation of various chemical structures to enhance its specificity and efficacy against the helicase while minimizing off-target effects .
The synthesis of Blm-IN-1 involves several key steps:
Challenges in synthesis may include achieving high yields and purity, as well as ensuring that the final product retains biological activity against Bloom's syndrome helicase.
Blm-IN-1 features a complex molecular structure characterized by a quinazolinone backbone with specific functional groups that facilitate interaction with Bloom's syndrome helicase. The precise molecular formula and structural data are crucial for understanding its mechanism of action.
The molecular structure can be visualized using software tools like ChemDraw or PyMOL, which allow researchers to analyze binding sites and interactions with the target protein.
Blm-IN-1 undergoes specific chemical reactions that are essential for its function as an inhibitor:
The mechanism by which Blm-IN-1 inhibits Bloom's syndrome helicase involves:
Blm-IN-1 exhibits several notable physical properties:
Key chemical properties include:
Blm-IN-1 has potential applications in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2